Evidence Dimension 1: 7-Position as the Exclusive Tolerant Substitution Site on the Benzoxazepinone Aryl Ring (RIPK1 SAR)
In a systematic SAR analysis of 46 benzoxazepinone RIPK1 inhibitors spanning pIC₅₀ 4.9–10.3, alignment of high-activity compounds (pIC₅₀ 10.3–9) against the RIPK1 crystal structure (PDB 5HX6) demonstrated that substitution on the fused aryl ring is sterically tolerated only at the 7-position; substitutions at any other aryl position produce steric clashes with the protein and are associated exclusively with low-activity compounds (pIC₅₀ 6.7–4.9) [1]. This establishes the 7-fluoro substituent of the target compound as occupying the sole permissive substitution vector on the benzoxazepinone core, whereas the unsubstituted parent (CAS 933740-38-6, 7-H) and the 7-chloro analog (CAS 1243086-72-7) represent the lower and upper bounds, respectively, of steric tolerance at this critical position [1].
| Evidence Dimension | Tolerance of aryl-ring substitution in benzoxazepinone RIPK1 inhibitors |
|---|---|
| Target Compound Data | 7-fluoro substitution at the only permissive aryl position (7-position) as defined by RIPK1 SAR [1] |
| Comparator Or Baseline | Unsubstituted parent (7-H, CAS 933740-38-6): no substitution; 7-chloro analog (CAS 1243086-72-7): bulkier halogen; substitutions at positions 6, 8, or 9: excluded in high-activity compounds (pIC₅₀ 6.7–4.9 only) [1] |
| Quantified Difference | High-activity compounds (pIC₅₀ 10.3–9) exclusively bear 7-position substitution; low-activity compounds (pIC₅₀ 6.7–4.9) include non-7-substituted or mis-substituted analogs [1] |
| Conditions | RIPK1 enzymatic assay; 46-compound dataset aligned to PDB 5HX6 crystal structure; Activity Atlas and Activity Miner SAR analysis [1] |
Why This Matters
Procurement of a 7-substituted benzoxazepinone acetic acid ensures structural compatibility with the RIPK1 binding pocket; a non-7-substituted or differently substituted analog cannot access the high-activity chemical space validated by this SAR series.
- [1] Sciammetta S. Investigating the SAR of RIPK1 inhibitors – Case Study. Cresset Group. 2021. Available: https://www.cresset-group.com/science-resource/case-study/sar-ripk1-inhibitors/ View Source
